trans-Carboxy Glimepiride-d5
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Overview
Description
trans-Carboxy Glimepiride-d5: is a pharmaceutically active compound and a metabolite of the blood glucose-regulating drug glimepiride. It is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .
Scientific Research Applications
trans-Carboxy Glimepiride-d5 has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .
Mode of Action
This compound, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .
Biochemical Pathways
The action of this compound primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .
Result of Action
The primary result of the action of this compound is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of this compound. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The cellular effects of trans-Carboxy Glimepiride-d5 are not well studied. Glimepiride, the parent compound, has been shown to improve both first and second phases of insulin secretion, but not insulin sensitivity, in individuals with type 2 diabetes
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that Glimepiride stimulates pancreatic β cells to release insulin
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. It is known that the recommended dosage of Glimepiride is in the range of 1 to 4 mg daily .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. Glimepiride treatment was associated with tryptophan metabolism, carbohydrate metabolism, and glycerophospholipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Carboxy Glimepiride-d5 involves isotope labeling of glimepiride. A common method is to react glimepiride with a reducing agent containing deuterium gas to replace the hydrogen atoms in glimepiride with deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar isotope labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions: trans-Carboxy Glimepiride-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Glimepiride: The parent compound from which trans-Carboxy Glimepiride-d5 is derived.
Glipizide: Another sulfonylurea drug used to treat type 2 diabetes.
Glyburide: A sulfonylurea drug similar to glimepiride but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and drug interaction research. The presence of deuterium atoms allows for precise tracking and analysis of the compound in biological systems .
Properties
IUPAC Name |
4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.